molecular formula C6H10O3 B8717231 2-Acetyl-1,3-dioxane CAS No. 59044-10-9

2-Acetyl-1,3-dioxane

Cat. No.: B8717231
CAS No.: 59044-10-9
M. Wt: 130.14 g/mol
InChI Key: ZNTAGWCDEVPITB-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxane (B1201747) Systems in Organic Synthesis and Stereochemistry

The 1,3-dioxane framework, a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone in modern organic chemistry. wikipedia.org Its significance stems primarily from its dual role as a versatile protecting group and a powerful stereochemical controller.

As Protecting Groups: 1,3-Dioxanes are widely employed to protect carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de This protection strategy is effective due to the inherent stability of the acetal (B89532) linkage under a variety of reaction conditions. 1,3-Dioxanes are generally resistant to basic, reductive, and oxidative environments, allowing for chemical modifications on other parts of a complex molecule without affecting the masked carbonyl or diol functionality. thieme-connect.de The protection is readily reversible, as the acetal is labile towards Brønsted or Lewis acids, regenerating the original functional groups under mild acidic conditions. thieme-connect.delibretexts.org

In Stereochemistry: The stereochemical applications of 1,3-dioxanes are linked to their well-defined conformational preferences. Much like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de The presence of shorter C-O bonds compared to C-C bonds results in more pronounced diaxial interactions. Consequently, substituents at the C2 position have a strong thermodynamic preference for the equatorial orientation to minimize steric strain. thieme-connect.de This predictable geometry allows the 1,3-dioxane ring to be used as a template to control the stereochemistry of reactions on attached side chains and to determine the relative configuration of 1,3-diols. thieme-connect.de

Overview of Acetyl-Substituted Cyclic Acetals

Acetyl-substituted cyclic acetals, such as 2-Acetyl-1,3-dioxane, are a class of compounds that merge the characteristic features of a cyclic acetal with the reactivity of a ketone. The acetyl group (–C(O)CH₃) introduces a key carbonyl functionality, making these molecules valuable synthetic intermediates.

The presence of the electron-withdrawing acetyl group can influence the stability and reactivity of the dioxane ring. Research into related structures, such as 5-acetyl-1,3-dioxane derivatives, has been conducted to synthesize new compounds and evaluate their potential biological activities. finechem-mirea.ru The synthesis of these compounds often involves the reaction of an appropriately substituted diol with a carbonyl compound containing an acetyl group, or through modification of a pre-existing dioxane ring. The interplay between the ketone of the acetyl group and the acetal linkage allows for a range of chemical transformations, making these compounds versatile building blocks in organic synthesis.

Historical Context of this compound Research

Research into 1,3-dioxane systems has a rich history, beginning with their initial use for protecting hydroxy groups in carbohydrates. thieme-connect.de The foundational work on the synthesis and conformational analysis of the 1,3-dioxane ring laid the groundwork for investigating more complex substituted derivatives. While the specific historical timeline for the first synthesis of this compound is not prominently documented, its conceptual origins lie in the broader exploration of acetal chemistry. The development of methods to form acetals from ketones, not just aldehydes, was a crucial step. For instance, the synthesis of 2,2-disubstituted-1,3-dioxanes, such as the well-known Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), dates back to the early 20th century and highlighted the versatility of the dioxane core. chemicalbook.com Research on acetyl-substituted heterocycles, including pyridine-based 1,3-dioxanes, has further expanded the field, focusing on stereochemical analysis using NMR methods and X-ray diffractometry. researchgate.net

Scope and Objectives of Research on this compound

Current and future research on this compound and related structures is driven by several key objectives:

Synthetic Utility: A primary goal is to explore and expand the use of this compound as a synthetic intermediate. The bifunctional nature of the molecule—containing both a protected carbonyl equivalent (the acetal carbon) and a reactive ketone—allows for selective chemical manipulations. Research focuses on its reactions and its role in constructing more complex molecular architectures.

Stereoselective Reactions: Leveraging the conformational rigidity of the 1,3-dioxane ring, researchers aim to develop stereoselective reactions involving the acetyl group. The chiral environment induced by substituents on the dioxane ring can be used to control the stereochemical outcome of reactions at the acetyl side chain.

Biological Activity: There is significant interest in the biological properties of substituted 1,3-dioxanes. Studies on various derivatives have revealed activities such as modulating peroxisome proliferator-activated receptors (PPARα), which are important in treating metabolic disorders. nih.govnih.gov Research on 5-acetyl-1,3-dioxane derivatives has also investigated their effects on platelet aggregation and plasma hemostasis. finechem-mirea.ru A key objective is to synthesize and screen novel acetyl-dioxane compounds for potential therapeutic applications.

Below is a summary of research areas involving substituted 1,3-dioxanes.

Research AreaKey ObjectivesExample Compounds Studied
Organic Synthesis Use as protecting groups and synthetic intermediates.4-Phenyl-m-dioxane, Meldrum's acid
Stereochemistry Control and determination of molecular configuration.Various substituted 1,3-propanediol (B51772) derivatives
Medicinal Chemistry Discovery of new therapeutic agents.1,3-dioxane-2-carboxylic acid derivatives
Biological Studies Evaluation of effects on biological systems.5-acetyl-1,3-dioxane derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59044-10-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1-(1,3-dioxan-2-yl)ethanone

InChI

InChI=1S/C6H10O3/c1-5(7)6-8-3-2-4-9-6/h6H,2-4H2,1H3

InChI Key

ZNTAGWCDEVPITB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1OCCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Acetyl 1,3 Dioxane and Its Derivatives

Functional Group Transformations on 1,3-Dioxane (B1201747) Frameworks to Introduce the Acetyl Moiety

Acylation Reactions on Pre-formed 1,3-Dioxanes

Use of Acylating Agents and Reaction Conditions

The synthesis of 2-Acetyl-1,3-dioxane, where the acetyl group is directly attached to the C-2 position of the 1,3-dioxane ring, is typically achieved through the acetalization of an acetyl-containing carbonyl compound with 1,3-propanediol (B51772). This process involves the formation of the 1,3-dioxane ring from a precursor that already incorporates the acetyl moiety. General methods for preparing 1,3-dioxanes involve the reaction of aldehydes or ketones with 1,3-propanediol in the presence of an acid catalyst, such as Brønsted or Lewis acids. Standard procedures often employ toluenesulfonic acid as a catalyst in refluxing toluene, facilitating the continuous removal of water from the reaction mixture, for instance, using a Dean-Stark apparatus. environmentclearance.nic.inthieme-connect.de

It is important to distinguish this method from the direct acylation of an unsubstituted 1,3-dioxane ring to introduce an acetyl group at C-2, which is not a commonly reported synthetic route for this compound in preparative chemistry. While gas-phase ion-molecule reactions of 1,3-dioxane with acylium ions can lead to cyclic "ionic ketals," this is distinct from conventional synthetic methodologies. psu.edu

Derivatization from Meldrum's Acid Analogs in 1,3-Dioxane Synthesis

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (CID 16249), is a highly acidic cyclic diester widely utilized in organic synthesis due to its reactive methylene (B1212753) group. wikipedia.orgsigmaaldrich.com Its derivatives, particularly acylated forms, serve as important synthons.

Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CID 2763470), also known as Acetyl-Meldrum's acid, is a prominent derivative synthesized through the acylation of Meldrum's acid. A common method involves reacting Meldrum's acid with acetyl chloride in the presence of a base. For example, Meldrum's acid can be dissolved in a mixture of dry dichloromethane (B109758) (CH₂Cl₂) and dry pyridine, cooled to 0°C. Acetyl chloride is then added, and the reaction mixture is stirred, typically for 1 hour at 0°C followed by 3 hours at 25°C. The mixture is subsequently diluted with water, acidified with dilute hydrochloric acid, and extracted to yield the crude acetyl-Meldrum's acid. ajol.info

This acylation reaction demonstrates the direct introduction of an acetyl group onto the Meldrum's acid scaffold, highlighting the utility of acylating agents in the derivatization of specific 1,3-dioxane analogs. tandfonline.com

Subsequent Transformations and Synthetic Utility

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione and other acyl Meldrum's acid derivatives exhibit significant synthetic utility. These compounds are valuable precursors for the synthesis of various organic molecules, including β-keto esters and thioesters. For instance, refluxing acyl Meldrum's acid in anhydrous methanol (B129727) can lead to methyl β-keto esters. Similarly, reaction with N-acetylcysteamine can yield thioesters. ajol.infoorgsyn.org

The reactive nature of these cyclic diesters allows for good reactivity even with hindered alcohols, leading to ester exchange and decarboxylation, a process akin to the malonic ester synthesis. This reactivity makes Meldrum's acid and its derivatives versatile starting scaffolds for the construction of diverse structures with various functional groups, including macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, and 2-substituted indoles. sigmaaldrich.comorgsyn.org

Synthesis of Halogenated this compound Derivatives

Halogenated 1,3-dioxane derivatives are important intermediates in organic synthesis, allowing for further functionalization.

Halogenation Strategies and Regioselectivity

The halogenation of acetyl-1,3-dioxane derivatives can be achieved by reacting the compound with a halogen source. For instance, 5-acetyl-5-methyl-1,3-dioxane (B8770266) can undergo halogenation with chlorine, bromine, or iodine to form the corresponding halogenoacetyl-1,3-dioxane. Chlorine is often preferred for economic reasons. The halogenation is typically performed by bubbling chlorine gas through the liquid acetyl-1,3-dioxane, or by adding bromine or iodine in small portions to the liquid starting material. google.com

Reaction temperatures for halogenation are generally kept low, up to 35°C, with preferred temperatures ranging from 5-25°C, to minimize the formation of higher halogenated products. To control the degree of halogenation, less than the molar amount of halogen is often employed, typically 60-80% of the theoretically necessary amount. google.com Regioselectivity is a critical aspect of halogenation reactions on 1,3-dioxane rings, with studies exploring the influence of the heterocycle's relative positions on stereoselectivity. chemicalbook.com

Subsequent Hydroxylation of Halogenoacetyl-1,3-dioxanes

Following halogenation, the halogenoacetyl-1,3-dioxane derivatives can undergo subsequent hydroxylation to introduce hydroxyl groups. This transformation is typically carried out by reacting the halogenated compound with an alkali. Alkali metal hydroxides and alkaline earth metal hydroxides are suitable for this reaction, usually in the form of 0.5 to 5 N aqueous solutions or suspensions, with 1 to 2 N solutions being preferred. google.com

The hydroxylation reaction is performed at temperatures not exceeding approximately 50°C, with preferred temperatures ranging from 10°C to 20°C. The alkali solution is introduced slowly while cooling the reaction mixture to prevent the temperature from rising above the desired range. This controlled saponification of the halogenoacetyl-1,3-dioxane proceeds with unexpected ease without significant side reactions, such as auto-condensation of the resulting hydroxyacetyl-1,3-dioxane, despite the presence of an intact carbonyl group. The hydroxylated product, such as 5-hydroxyacetyl-5-methyl-1,3-dioxane, can then be recovered by extraction and, if necessary, recrystallization. google.com

Conformational Analysis and Stereochemistry of 2 Acetyl 1,3 Dioxane Systems

Fundamental Conformations of the 1,3-Dioxane (B1201747) Ring

The inherent flexibility of the six-membered ring allows for the adoption of various conformations, with the chair form consistently identified as the most stable.

The 1,3-dioxane ring, much like its carbocyclic analogue cyclohexane (B81311), predominantly adopts a chair conformation. This preference arises from the minimization of torsional and steric strain within the cyclic system. thieme-connect.de The chair conformer represents the global minimum on the potential energy surface (PES) for the unsubstituted 1,3-dioxane molecule. cdnsciencepub.com However, the incorporation of two oxygen atoms into the ring, which possess shorter carbon-oxygen (C-O) bond lengths compared to typical carbon-carbon (C-C) bonds, introduces subtle deviations from the idealized cyclohexane chair geometry. thieme-connect.denih.gov These shorter C-O bonds can lead to a slightly flattened or, in some cases, a more puckered chair conformation, and they significantly influence the magnitude of 1,3-diaxial interactions. thieme-connect.declockss.org

The 1,3-dioxane ring undergoes a dynamic process of interconversion between equivalent chair conformations, commonly referred to as ring inversion or chair flip. This interconversion typically proceeds through higher-energy intermediate forms, such as the twist-boat (specifically, the 2,5-twist) conformation, which often exists as a local minimum on the potential energy surface. cdnsciencepub.comresearchgate.net

Computational studies have provided quantitative data regarding these energy barriers. The chair conformer of 1,3-dioxane has been calculated to be significantly more stable than the 2,5-twist conformer. For instance, ab initio molecular orbital theory calculations indicate that the chair form is 4.67 ± 0.31 kcal/mol (Hartree-Fock, HF) and 5.19 ± 0.8 kcal/mol (Density Functional Theory, DFT) more stable than the 2,5-twist conformer. researchgate.net The calculated conformational free energy values (ΔG°c–t) at 298 K for the interconversion between the chair and the 2,5-twist structures for 1,3-dioxane are reported as 4.85 ± 0.08 kcal/mol (MP2) and 5.14 ± 0.08 kcal/mol (DFT). researchgate.net The chair-twist energy barrier for 1,3-dioxane (5.7 kcal/mol) is notably higher than that observed for cyclohexane (4.9 kcal/mol), a difference attributed to the shorter C-O bonds within the dioxane ring. thieme-connect.de Research on various substituted 1,3-dioxanes, including alkoxy-1,3-dioxanes and 2-methyl-1,3-dioxane (B3054962), suggests that the primary contribution to the ring inversion barrier is associated with torsional strain, which appears to be largely unaffected by the specific type of substituent present in the ring. researchgate.net

Table 1: Energy Differences and Free Energy Barriers for 1,3-Dioxane Conformational Interconversion

Conformation InterconversionEnergy Difference / Free Energy Barrier (kcal/mol)MethodTemperatureSource
Chair vs. 2,5-Twist4.67 ± 0.31 (more stable)HFN/A researchgate.net
Chair vs. 2,5-Twist5.19 ± 0.8 (more stable)DFTN/A researchgate.net
Chair to 2,5-Twist (ΔG°c–t)4.85 ± 0.08MP2298 K researchgate.net
Chair to 2,5-Twist (ΔG°c–t)5.14 ± 0.08DFT298 K researchgate.net
Chair-Twist Energy5.7N/AN/A thieme-connect.de

Stereochemical Influences of the 2-Acetyl Substituent

The introduction of an acetyl group at the C2 position of the 1,3-dioxane ring significantly influences its stereochemical preferences and the associated conformational equilibria.

Generally, substituents at the C2 position of 1,3-dioxanes tend to favor the equatorial orientation. This preference is primarily driven by the minimization of unfavorable 1,3-diaxial steric interactions with the axial hydrogens located at C4 and C6 of the ring. thieme-connect.de However, this typical steric preference can be significantly modulated or even reversed by the influence of stereoelectronic effects, most notably the anomeric effect. For instance, in the case of 2-alkoxy-1,3-dioxanes (which are classified as monocyclic ortho esters), the axial position for the alkoxy group is stabilized by the anomeric effect. thieme-connect.de

The acetyl group (CH₃CO-) is characterized by its electron-withdrawing nature due to the carbonyl moiety. Research on 2,2-di(para-substituted phenyl)-1,3-dioxanes has demonstrated that electron-withdrawing aryl groups exhibit a preference for the axial position. This axial preference is attributed to a stabilizing anomeric effect, which involves beneficial interactions between the lone-pair electrons on the ring oxygens and the antibonding orbital of the axial C(2)-aryl bond. masterorganicchemistry.comjournals.co.za By analogy, it can be inferred that the electron-withdrawing character of the acetyl group at C2 in 2-Acetyl-1,3-dioxane would also lead to an anomeric effect that favors the axial orientation. This stereoelectronic influence would directly counteract the steric preference for the equatorial position. The ultimate conformational preference of the acetyl group at C2 is therefore a result of the delicate balance between these opposing steric and stereoelectronic forces. Direct quantitative data specifically detailing the axial/equatorial preference of the acetyl group at C2 in this compound was not explicitly found in the provided search results.

The conformational equilibrium in 2-Acetyl-1,3-dioxanes involves the dynamic interconversion between the axial and equatorial orientations of the acetyl group. The position of this equilibrium is determined by the relative free energies of these two conformers. While classical steric hindrance would typically disfavor bulky groups in an axial position due to 1,3-diaxial interactions, the anomeric effect can provide significant stabilizing stereoelectronic contributions to the axial conformer. The precise distribution of axial versus equatorial conformers (quantified by an equilibrium constant or percentage populations) would depend on the relative magnitudes of these competing steric and stereoelectronic effects. For example, in the related compound 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the acetyl group at C(5) has been observed to adopt an axial orientation in certain cis-isomers where the aromatic group at C(2) is equatorial, demonstrating that an acetyl group can indeed occupy an axial position within the dioxane ring system. rsc.org However, specific equilibrium constants or A-values for the acetyl group at the C2 position of 1,3-dioxane were not available in the provided search results.

The anomeric effect is a pivotal stereoelectronic phenomenon observed in molecules containing an electronegative substituent at a carbon atom adjacent to a heteroatom, such as the oxygen atoms in 1,3-dioxanes. It is characterized by the often counterintuitive preference for the electronegative substituent to adopt an axial orientation, defying predictions based solely on steric considerations. dntb.gov.ua The fundamental origin of the anomeric effect is attributed to stabilizing hyperconjugative interactions. Specifically, it involves the delocalization of electron density from a lone pair (n) on the heteroatom (oxygen) into the antibonding orbital (σ) of an adjacent C-X bond, where X represents an electronegative substituent. This interaction is formally described as nO→σC-X. dntb.gov.ua

In the context of this compound, the lone pairs on both ring oxygen atoms (O1 and O3) are positioned to engage in such stereoelectronic interactions with the antibonding orbital of the C2-acetyl bond. If the acetyl group adopts an axial position, its C2-acetyl bond can achieve an optimal antiperiplanar alignment with the p-type lone pair of the adjacent ring oxygen. This alignment facilitates effective overlap, leading to a stabilizing nO→σC-acetyl interaction. The electron-withdrawing nature of the carbonyl functionality within the acetyl group likely enhances the acceptor character of the C2-acetyl σ orbital, thereby strengthening this anomeric interaction. The intricate interplay between these stabilizing stereoelectronic contributions and the classic steric repulsions ultimately dictates the observed conformational preferences of this compound.

Configurational Isomerism in Substituted this compound Systems (e.g., cis- and trans-isomers)

Configurational isomerism in this compound systems refers to distinct three-dimensional arrangements of atoms that cannot be interconverted by simple rotation around single bonds, requiring bond breaking and re-formation for interconversion. This phenomenon is particularly evident in substituted 1,3-dioxane rings, where the relative orientation of substituents can lead to cis and trans isomers chemistrysteps.com. For instance, in 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the cis configuration is defined by the relative orientation of the substituent at C(2) and the acetyl group at C(5) journals.co.za. Compounds featuring two 1,3-dioxane rings can exhibit cis, trans, and cis,trans isomerism based on the disposition of substituents at positions C(5) and C(5') and the phenylene group at C(2) and C(2') lew.ro.

Determination of Relative Stereochemistry

The determination of relative stereochemistry in this compound derivatives primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For example, the relative stereochemistry of isomeric 5-acetyl-2-alkyl- or -2-aryl-5-methyl-1,3-dioxanes can be predicted by examining the chemical shifts of the 5-methyl and 5-acetyl groups in their ¹H and ¹³C NMR spectra journals.co.za. Empirical correlations have been formulated, where a cis-configuration for a 1,3-dioxane in this series is assigned if the methyl group resonates between 0.75 and 0.93 ppm and the acetyl group between 2.36 and 2.38 ppm. Conversely, a trans-configuration is indicated when the methyl and acetyl groups resonate at 1.4–1.58 ppm and 2.01–2.16 ppm, respectively journals.co.za.

X-ray analysis provides unambiguous configurational assignments, as demonstrated for cis-5-acetyl-5-methyl-2-phenyl-1,3-dioxane and cis-5-acetyl-2-(2-chlorophenyl)-5-methyl-1,3-dioxane, confirming that in cis-isomers, a large aromatic group at C(2) typically remains equatorial, while the acetyl group at C(5) is axial journals.co.za. Beyond chemical shifts, J-based configurational analysis (JBCA) utilizing scalar coupling constants such as ³JHH, ³JCH, and ²JCH, along with Nuclear Overhauser Effect (NOE) experiments, are also employed to elucidate relative stereochemistry in flexible systems, including those relevant to 1,3-dioxanes nmrwiki.orgmdpi.com.

Influence of C(2) and C(5) Substituents on Stereochemical Outcome

The nature and position of substituents at C(2) and C(5) significantly influence the stereochemical outcome and conformational preferences in this compound systems. The C(2) substituent plays a crucial role in determining the configurational equilibrium. For instance, in 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the C(2) phenyl group can act as a "holding group," favoring its equatorial orientation journals.co.zajournals.co.za. This influences the preferred conformation, often leading to the acetyl group at C(5) adopting an axial position in cis-isomers journals.co.za.

Generally, equatorial substituents at C(2) are thermodynamically favored in 1,3-dioxanes due to reduced steric interactions thieme-connect.de. However, exceptions exist, such as in 2-alkoxy-1,3-dioxanes, where the anomeric effect can stabilize an axial position for the alkoxy group thieme-connect.de. This effect arises from the interaction between the lone pair on the oxygen atom and the σ* orbital of the C-O bond, favoring an axial orientation for electronegative substituents at the anomeric center scribd.comrsc.org.

The influence of substituents on chemical shifts, as observed in ¹³C NMR studies of 5-acetyl-2,5-dimethyl-1,3-dioxane, highlights the significant deshielding effect of the acetyl group on C(5) journals.co.za. Furthermore, studies on 2-methyl-2-aryl-1,3-dioxanes reveal that aryl groups at C(2) can exhibit a considerably higher preference for axial orientation than predicted by simple A-values, attributed to through-space influences of the axial orthogonal aromatic group researchgate.net. The presence of two shorter C-O bonds in the 1,3-dioxane ring compared to C-C bonds in cyclohexane leads to more significant diaxial interactions between C(2) substituents and axial substituents at C(4) and C(6), further impacting conformational preferences thieme-connect.de.

The following table summarizes some ¹H NMR chemical shifts for cis- and trans-isomers of 5-acetyl-2-alkyl/aryl-5-methyl-1,3-dioxanes, illustrating their use in stereochemical assignment journals.co.za:

Isomer TypeC(5)-Methyl Chemical Shift (ppm)C(5)-Acetyl Chemical Shift (ppm)
cis0.75 - 0.932.36 - 2.38
trans1.4 - 1.582.01 - 2.16

Dynamic Stereochemistry and Isomerization Pathways

Dynamic stereochemistry in this compound systems involves the interconversion of stereoisomers through various pathways, often under catalytic conditions. This dynamic behavior can lead to equilibrium mixtures of cis and trans forms. The ready isomerization of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, even under very mild acid conditions, exemplifies this dynamic nature journals.co.za. Such isomerizations can occur rapidly at room temperature, involving conformational interconversions msu.edu.

Acid-Catalyzed Isomerization Mechanisms

Acid catalysis is a prominent pathway for the isomerization of this compound derivatives. The mechanism typically involves the protonation of the acetal (B89532), followed by ring opening and subsequent re-closure. For instance, trace amounts of acid can lead to the cleavage of the acetal, forming an acyclic oxonium ion intermediate. This intermediate then undergoes ring-closure to produce an isomeric acetal journals.co.za.

A proposed mechanism for Lewis acid-catalyzed isomerization in related benzodioxane systems involves the complexation of the Lewis acid, followed by ring opening, molecular rearrangements, and subsequent ring closure beilstein-journals.org. Similarly, in the proton-catalyzed isomerization of 2,2,5,5-tetramethyl-1,3-dioxane, the process involves the protonation of the parent molecule, conformational transitions within the resulting alkoxycarbenium ions, isomerization of these alkoxycarbenium ions, and their transformation into an oxycarbenium ion, which then undergoes deprotonation to yield the reaction product aip.org. The presence of water can also influence the progress of such isomerizations google.com.

Ring-Opening and Re-closure Processes

Ring-opening and re-closure processes are fundamental to the dynamic stereochemistry and isomerization of 1,3-dioxane systems. These processes are key steps in the acid-catalyzed isomerization mechanisms. The initial step often involves the cleavage of the 1,3-dioxane ring, typically at an acetal oxygen, leading to an acyclic intermediate journals.co.zabeilstein-journals.org. This intermediate, often an oxonium or alkoxycarbenium ion, can then undergo conformational changes or rearrangements before re-cyclizing to form a different isomer journals.co.zaaip.org.

For example, in the isomerization of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the acetal cleavage leads to an acyclic oxonium ion, which then re-closes to establish an equilibrium between cis and trans isomers journals.co.za. Similarly, in some benzodioxane derivatives, a reversible ring opening/closure process is responsible for the inversion of absolute configuration beilstein-journals.org. The regioselective ring opening of 1,3-dioxane-type acetals is a well-established concept in carbohydrate chemistry, further illustrating the prevalence and importance of these processes in cyclic acetal chemistry researchgate.net.

Intermolecular and Intramolecular Interactions Influencing Conformation

The conformation of this compound systems is significantly influenced by a variety of intermolecular and intramolecular interactions, which dictate their preferred spatial arrangements.

Intramolecular Interactions:

Anomeric Effect: This stereoelectronic effect is particularly important in 1,3-dioxanes. It describes the preference of an electronegative substituent at the anomeric carbon (C(2) in 1,3-dioxanes) for an axial orientation, despite steric hindrance thieme-connect.describd.com. This preference arises from stabilizing interactions between the lone pair electrons on the ring oxygen atoms and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent) rsc.org. For instance, 2-alkoxy-1,3-dioxanes exhibit an axial preference for the alkoxy group due to this effect thieme-connect.de.

Hyperconjugation: Negative hyperconjugation, involving interactions between lone pairs and σ*-orbitals, contributes to stereoelectronic stabilization. These delocalizing interactions are present in stable molecules and are "switched on" when the geometry is favorable for orbital overlap rsc.org.

Steric Hindrance and Diaxial Interactions: The chair conformation is generally preferred for 1,3-dioxanes, similar to cyclohexanes, though the chair-twist energy is higher due to shorter C-O bonds thieme-connect.de. These shorter bonds lead to more significant 1,3-diaxial interactions between substituents at C(2) and axial substituents at C(4) and C(6), influencing the preference for equatorial positioning of substituents at C(2) thieme-connect.depsu.edu.

Intramolecular Hydrogen Bonding: While less prominent in the core this compound ring itself, intramolecular hydrogen bonding can play a role in substituted derivatives, especially if hydroxyl or other hydrogen-bond donor groups are present psu.edu. These interactions can stabilize specific conformations, as seen in related systems where hydrogen bonding to alkoxyl or carbonyl oxygens influences conformational equilibria cdnsciencepub.com.

n→π Interactions:* In systems containing carbonyl groups, such as the acetyl group in this compound, n→π* interactions can occur. This involves the donation of lone-pair (n) electron density from a nucleophile (e.g., an oxygen lone pair) into the empty π* orbital of a nearby carbonyl group. This interaction is attractive and contributes to conformational preferences acs.org.

Intermolecular Interactions:

Spectroscopic Characterization Techniques for Structural and Stereochemical Elucidation of 2 Acetyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,3-Dioxanes typically adopt a chair conformation, similar to cyclohexane (B81311), but with some flattening around the oxygen atoms due to shorter C-O bond lengths and different bond angles cdnsciencepub.com. The presence of substituents, such as the acetyl group at C2, influences the conformational equilibrium, often favoring the more stable conformer where the substituent occupies an equatorial position to minimize steric interactions researchgate.net.

¹H NMR spectroscopy is highly sensitive to the local electronic environment and spatial arrangement of protons, making it ideal for conformational analysis in 1,3-dioxanes.

Coupling constants, particularly geminal (²J) and vicinal (³J) couplings, provide critical information about the dihedral angles and, consequently, the conformation of the 1,3-dioxane (B1201747) ring.

Geminal Coupling Constants (²J): For the methylene (B1212753) protons at C4, C5, and C6 of the 1,3-dioxane ring, geminal coupling constants (²JHH) are observed. In 1,3-dioxanes, the geminal coupling constant for the -OCH₂O- group (e.g., at C2 if it were a CH₂ group, but here it's an acetyl-substituted carbon) can be around -6.2 Hz cdnsciencepub.com. For the C4 and C6 methylene protons, the geminal coupling constants are influenced by the ring's puckering and the orientation of adjacent oxygen atoms. Typical values for geminal coupling constants at C5 (e.g., -J5e5a) in related 1,3-oxathiane (B1222684) derivatives (which share the six-membered ring structure) range from 13.4 to 14.0 Hz, while those at C4 and C6 can be larger hmdb.ca.

Vicinal Coupling Constants (³J): Vicinal coupling constants (³JHH) are particularly useful for determining dihedral angles between adjacent protons (H-C-C-H or H-C-O-C-H). The Karplus relationship describes the dependence of ³JHH on the dihedral angle (φ), with large couplings (~10-15 Hz) observed for dihedral angles near 0° or 180° (anti-periplanar arrangement) and small couplings (~0-5 Hz) for angles near 90° (gauche arrangement) rsc.org. In a chair conformation of 1,3-dioxane, the axial and equatorial protons on adjacent carbons (e.g., C4-C5 or C5-C6) will exhibit distinct vicinal coupling patterns. Axial-axial couplings (³Jaa) are typically large (e.g., 8-12 Hz), while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (e.g., 2-5 Hz) blogspot.comjournals.co.za. These values help to assign the axial or equatorial disposition of protons and, by extension, the conformation of the ring and the stereochemistry of substituents.

The chemical shifts of protons in 2-Acetyl-1,3-dioxane are diagnostic of their positions within the ring and the attached acetyl group.

C2 Proton (CH-O₂): The proton at the 2-position (C2-H) in 2-substituted 1,3-dioxanes typically resonates in the downfield region due to the deshielding effect of the two adjacent oxygen atoms. For general 2-R-1,3-dioxanes, the C2-H signal is often observed as a singlet in the range of δ 5.40–5.60 ppm cdnsciencepub.com. In this compound, this signal would be influenced by the acetyl group.

C4 and C6 Methylene Protons (OCH₂): The four protons at C4 and C6 are diastereotopic due to the chirality induced by the C2 substituent and the inherent asymmetry of the 1,3-dioxane ring. They typically appear as complex multiplets (e.g., multiplets or ABX/ABXY systems) in the range of δ 3.80–4.60 ppm cdnsciencepub.com. The axial and equatorial protons at these positions will have different chemical shifts, with axial protons generally more shielded than equatorial protons due to γ-gauche effects, although exceptions exist journals.co.zacdnsciencepub.com.

C5 Methylene Protons (CH₂): The two protons at C5 are also diastereotopic and typically resonate further upfield than the C4/C6 protons, often appearing as a multiplet in the range of δ 2.00–2.60 ppm cdnsciencepub.com.

Acetyl Methyl Protons (CH₃CO): The methyl protons of the acetyl group (CH₃CO-) are expected to appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm, characteristic of a methyl group adjacent to a carbonyl.

Table 1 summarizes the expected ¹H NMR chemical shift ranges for 2-substituted 1,3-dioxanes, which can be applied to this compound.

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-Substituted 1,3-Dioxanes (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityNumber of ProtonsReference
C2-H5.40 – 5.60Singlet1 cdnsciencepub.com
C4-H₂ and C6-H₂3.80 – 4.60Multiplet4 cdnsciencepub.com
C5-H₂2.00 – 2.60Multiplet2 cdnsciencepub.com
Acetyl CH₃ (CH₃CO-)~2.0 – 2.5Singlet3(General)

¹³C NMR spectroscopy provides direct information about the carbon skeleton and is highly sensitive to changes in hybridization, electronic effects, and steric interactions, making it valuable for structural and configurational studies of 1,3-dioxanes.

The chemical shifts of carbon atoms in 1,3-dioxanes are sensitive to their stereochemical environment, including the orientation of substituents.

C2 (Acetal Carbon): The C2 carbon, being an acetal (B89532) carbon (O-C-O), is highly deshielded and typically resonates in the range of δ 90-100 ppm. For the parent 1,3-dioxane, C2 resonates around δ 94.3 ppm cdnsciencepub.com. The presence of an acetyl group at C2 would further influence this shift.

C4 and C6 (O-CH₂-C): The C4 and C6 carbons are equivalent in unsubstituted 1,3-dioxane due to symmetry, resonating around δ 66.9 ppm cdnsciencepub.com. In 2-substituted 1,3-dioxanes like this compound, these carbons may become non-equivalent or show distinct shifts depending on the conformational preferences induced by the C2 substituent.

C5 (CH₂): The C5 carbon, being a methylene group furthest from the oxygen atoms in the ring, is the most shielded ring carbon, typically resonating around δ 26.6 ppm in 1,3-dioxane cdnsciencepub.com.

Acetyl Carbons (CH₃CO): The carbonyl carbon of the acetyl group (C=O) is expected to be highly deshielded, typically appearing around δ 170-210 ppm, characteristic of a ketone or aldehyde carbonyl. The methyl carbon of the acetyl group (CH₃) would resonate further upfield, typically around δ 20-30 ppm.

Table 2 provides typical ¹³C NMR chemical shift ranges for 1,3-dioxanes and the expected positions for the acetyl group carbons.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 1,3-Dioxanes and Acetyl Group (in CDCl₃)

Carbon TypeChemical Shift (δ, ppm)Reference
C2 (Acetal Carbon)~90 – 100 cdnsciencepub.com
C4 & C6 (O-CH₂-C)~60 – 70 cdnsciencepub.com
C5 (CH₂)~20 – 30 cdnsciencepub.com
Acetyl C=O~170 – 210(General)
Acetyl CH₃ (CH₃CO-)~20 – 30(General)

The γ-gauche effect is a well-documented phenomenon in ¹³C NMR spectroscopy, where steric compression between a carbon atom and a γ-substituent in a gauche relationship leads to an upfield (shielding) shift of the carbon resonance researchgate.net. However, in certain systems, particularly those involving heteroatoms or carbonyl groups, a deshielding γ-gauche effect can be observed.

For 1,3-dioxanes, the conformational behavior of substituents can lead to such effects. For instance, in 5-acetyl-5-methyl-1,3-dioxane (B8770266), the axial carbonyl carbon of the acetyl group has been observed to be deshielded relative to its equatorial counterpart. This deshielding effect can be attributed to the removal of syn-axial hydrogens from the γ-positions or other factors related to the electronegativity of atoms and the degree of substitution. While this specific example concerns a 5-substituted dioxane, the principle is relevant for understanding subtle shifts in this compound. The conformational preference of the acetyl group at C2 (axial vs. equatorial) and its rotational freedom can influence the chemical shifts of carbons at the γ-positions (C4 and C6) in the ring, potentially leading to deshielding effects depending on the specific spatial arrangement and interactions with the ring hydrogens.

¹³C NMR Spectroscopy for Structural and Configurational Studies

Isotopic Labeling Studies using ¹³C NMR

Isotopic labeling, particularly with carbon-13 (¹³C), can be a powerful tool for elucidating complex molecular structures and understanding reaction mechanisms by tracing specific carbon atoms. While extensive direct research on isotopic labeling studies using ¹³C NMR specifically for this compound is not widely detailed in the provided literature, ¹³C NMR spectroscopy has been broadly applied to 1,3-dioxane derivatives to understand conformational preferences and substituent effects. For instance, studies on 5-acetyl-5-methyl-2-phenyl-1,3-dioxane have shown that the acetyl group significantly influences the chemical shifts of carbons within the 1,3-dioxane ring, particularly at C(5), where a downfield shift of approximately 16.2 ppm was observed compared to the parent 1,3-dioxane journals.co.za. This highlights the sensitivity of ¹³C NMR to electronic and steric effects of substituents. Although not directly for this compound, such studies on related 1,3-dioxanes demonstrate the potential of ¹³C NMR in conjunction with isotopic labeling to provide detailed information on carbon environments and conformational dynamics.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and spatial relationships within complex molecules like this compound and its derivatives. These methods overcome the limitations of one-dimensional spectra by spreading signals across two frequency axes, revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear 2D NMR technique identifies scalar (J-coupled) interactions between protons within a molecule creative-biostructure.com. For 1,3-dioxane systems, COSY experiments would reveal correlations between vicinal protons on the ring, helping to assign proton signals and understand their coupling patterns, which are indicative of ring conformation.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton (¹H) chemical shifts with directly bonded heteronuclei, typically ¹³C creative-biostructure.com. This technique is crucial for assigning carbon signals based on their directly attached protons, providing a map of C-H connectivity. For this compound, HSQC would link the protons of the dioxane ring and the acetyl methyl group to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Unlike HSQC, HMBC captures long-range (multiple-bond) proton-heteronuclear couplings, typically over two to four bonds creative-biostructure.com. This is invaluable for establishing connectivity across quaternary carbons or through oxygen atoms in the dioxane ring. For example, HMBC correlations could connect the acetyl carbonyl carbon to protons on the dioxane ring or the acetyl methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify spatial relationships between nuclei, even if they are not directly bonded creative-biostructure.com. This technique is particularly useful for determining the stereochemistry and conformation of cyclic systems. For this compound, NOESY cross-peaks could indicate which substituents are axial or equatorial, or reveal preferred conformers in solution by showing through-space interactions between protons.

These 2D NMR techniques have been widely applied in the structural elucidation of various 1,3-dioxane derivatives researchgate.netresearchgate.net. For instance, ¹H, ¹³C, HSQC, HMBC, and NOESY NMR were utilized to determine the chemical structure of a highly functionalized 2-pyranone, demonstrating their comprehensive utility in confirming molecular structures and connectivity researchgate.net.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including precise atomic positions, bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Molecular Geometry Analysis

Studies on 1,3-dioxane derivatives often reveal the adoption of a chair conformation for the 1,3-dioxane ring in the solid state. For example, in (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, the 1,3-dioxane ring adopts a chair conformation, with the phenyl substituent occupying an equatorial site asianpubs.org. Similarly, in 5-acetyl-5-methyl-2-phenyl-1,3-dioxane and 5-acetyl-2-(2-chlorophenyl)-1,3-dioxane, the dioxane rings are found in chair conformations journals.co.za. The molecular geometry is characterized by the relative orientations of substituents. In the crystal structures of 1,3-dioxane derivatives, molecules are frequently linked by hydrogen bonding interactions, forming supramolecular architectures. For instance, in (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, adjacent molecules are connected by O-H···O hydrogen bonding interactions to form a tetramer asianpubs.org. Other 1,3-dioxane derivatives also exhibit crystal packing stabilized by C-H···O hydrogen bonds, forming chains or networks nih.govnih.govresearchgate.net.

Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallography provides detailed metrics of molecular geometry. For a related 1,3-dioxane derivative, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, selected bond lengths and angles have been reported asianpubs.org. The 1,3-dioxane ring typically exhibits a chair conformation with characteristic torsion angles. For example, in (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, torsion angles for C7-O2-C10-C11 and C7-O1-C9-C11 were reported as 57.07(18)° and -55.99(19)°, respectively, consistent with a chair conformation asianpubs.org.

Table 1: Selected Bond Lengths and Bond Angles for (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol (A Derivative of 1,3-Dioxane) asianpubs.org

Bond/AngleValue (Å/°)
O(1)–C(7)1.414(2) Å
O(1)–C(9)1.424(2) Å
O(2)-C(7)1.407(2) Å
C(1)–C(2)1.379(3) Å
C7-O2-C10-C11 (Torsion)57.07(18)°
C7-O1-C9-C11 (Torsion)-55.99(19)°

In 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, bond lengths and bond angles were also determined, confirming the dioxane ring as a chair with small deviations from ideality journals.co.za. The angles at the oxygen atoms O(1) and O(2), and carbons C(2) and C(4) averaged 111° journals.co.za.

Correlation of Solid-State Conformation with Solution-State NMR Data

Comparing solid-state X-ray data with solution-state NMR data is crucial for understanding conformational flexibility. For 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, X-ray analysis revealed that the acetyl group at C(3) is axial, while the phenyl ring and methyl group are equatorial journals.co.za. This observation was noted to be contrary to what might be expected based on some interpretations of NMR data for similar compounds, where a methyl-axial acetyl-equatorial conformation might be favored journals.co.za. This highlights that conformational preferences can differ between the solid state, where crystal packing forces influence molecular geometry, and the solution state, where intramolecular interactions and solvent effects dominate. In other cases, similar conformations have been observed in both solid and solution states, irrespective of solvent polarity, as demonstrated for an acetylated inositol (B14025) derivative using X-ray and ¹H NMR nih.gov. Such comparisons are vital for a comprehensive understanding of the conformational landscape of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the 1,3-dioxane ring (acetal) and the acetyl group (ketone).

For 1,3-dioxane derivatives, characteristic IR absorption bands are associated with the O-C-O acetal bond. For example, the compound (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol showed a characteristic absorption at 1021 cm⁻¹, attributed to the O-C-O acetal bond character asianpubs.org. The presence of the acetyl group in this compound would lead to a strong carbonyl stretching absorption (C=O). For related compounds like 2-phenyl-1,3-dioxane-4,6-dione (B3051925) derivatives, the C=O stretching frequency is typically observed in the range of 1750–1850 cm⁻¹ . The methyl group of the acetyl moiety would also exhibit characteristic C-H stretching and bending vibrations. IR spectroscopy complements NMR and X-ray data by providing rapid confirmation of the presence of these key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its ionized molecules. For this compound (PubChem CID: 11768600), electron ionization mass spectrometry (EI-MS) would typically yield a distinct molecular ion and characteristic fragment ions, providing clues about its structural integrity and the presence of the acetyl and dioxane moieties.

The molecular weight of this compound is approximately 130.14 g/mol . In an EI-MS spectrum, the molecular ion (M+•) would be observed at m/z 130, representing the intact molecule with a single electron removed. The presence of a small M+1 peak at m/z 131 would also be expected due to the natural abundance of the ¹³C isotope docbrown.info.

Fragmentation of this compound under EI conditions is expected to follow typical pathways for both ketones (due to the acetyl group) and 1,3-dioxanes (due to the cyclic acetal structure). Key fragmentation pathways often involve:

Alpha-cleavage adjacent to the carbonyl group: This is a common fragmentation for ketones. The loss of a methyl radical (•CH₃) from the acetyl group would lead to a fragment ion at m/z 115 ([M - CH₃]+).

Loss of the acetyl radical: A highly characteristic fragmentation for 2-substituted 1,3-dioxanes is the loss of the substituent at the C2 position to form a stable cyclic oxonium ion aip.org. For this compound, this would involve the loss of the acetyl radical (•COCH₃, 43 Da), resulting in a prominent oxonium ion at m/z 87 ([M - COCH₃]+ or [C₄H₇O₂]+). This ion is often a base peak or a major peak in the spectrum due to its stability aip.org.

Ring fragmentation: The 1,3-dioxane ring can undergo characteristic cleavages. A common fragmentation pathway for 1,3-dioxanes involves the loss of a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da) docbrown.info. This could lead to a fragment ion at m/z 100 ([M - CH₂O]+). Further fragmentation of the m/z 87 oxonium ion could also occur, potentially involving additional losses of small neutral molecules.

The table below summarizes the predicted characteristic ions and their origins in the mass spectrum of this compound:

m/z ValueProposed Ion FormulaProposed FragmentationRelative Abundance (Predicted)
130[C₆H₁₀O₃]+•Molecular ion (M+•)Moderate
115[C₅H₇O₃]+[M - CH₃]+Variable
87[C₄H₇O₂]+[M - COCH₃]+High (likely base peak)
100[C₅H₆O₂]+•[M - CH₂O]+Variable

Advanced Spectroscopic Methods (e.g., Microwave Spectroscopy)

Advanced spectroscopic methods, such as microwave spectroscopy, offer highly precise information regarding the molecular structure, conformational preferences, and dipole moments of gas-phase molecules. This technique measures the absorption of microwave radiation by molecules undergoing transitions between rotational energy levels. The rotational constants derived from these spectra are exquisitely sensitive to the molecule's moments of inertia, which in turn depend on its exact geometry and isotopic composition.

While specific detailed research findings on the microwave spectrum of this compound were not found in the immediate search results, the utility of microwave spectroscopy for similar 1,3-dioxane derivatives has been well-demonstrated. For instance, studies on 2-methyl-1,3-dioxane (B3054962) (PubChem CID: 12059) have successfully determined its rotational constants, centrifugal distortion constants, and dipole moment components researchgate.net. These studies confirmed the predominant chair conformation for the 1,3-dioxane ring and elucidated the preferred orientation (axial or equatorial) of the methyl substituent researchgate.net.

For this compound, microwave spectroscopy would be invaluable for:

Conformational Analysis: Determining the preferred chair conformation of the six-membered ring and the orientation of the acetyl group (axial or equatorial). This is particularly important for 2-substituted 1,3-dioxanes, where the anomeric effect can influence conformational preferences acs.org.

Precise Structural Parameters: Obtaining highly accurate bond lengths and bond angles within the molecule.

Isotopic Substitution Studies: By synthesizing and analyzing isotopically labeled variants (e.g., ¹³C, ¹⁸O), even more precise structural parameters (like rₛ structures) could be determined researchgate.net.

The absence of readily available specific microwave data for this compound in the provided search results highlights a potential area for future research, as this technique could provide definitive insights into its gas-phase structure and dynamics.

Reactivity and Chemical Transformations of 2 Acetyl 1,3 Dioxane

Ring-Opening Reactions of 1,3-Dioxane (B1201747) Systems

1,3-Dioxanes are widely utilized as protecting groups for carbonyl compounds or 1,3-diols in organic synthesis due to their general stability under basic, reductive, or oxidative conditions. nih.gov However, their susceptibility to acid-catalyzed conditions makes ring-opening reactions a fundamental aspect of their chemistry, enabling the regeneration of the original diol and carbonyl compound or the formation of modified products. nih.gov

Acid-Catalyzed Hydrolysis and Deacetalization Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxanes, a process often referred to as deacetalization, is a well-established reaction in organic chemistry. This transformation typically proceeds through a mechanism involving the formation of an oxocarbenium ion as the rate-determining step. iarc.fr

Mechanism Overview:

Protonation: The reaction initiates with the protonation of one of the oxygen atoms within the 1,3-dioxane ring by an acid catalyst. This protonation increases the electrophilicity of the acetal (B89532) carbon (C2). nih.goviarc.fr

C-O Bond Cleavage: The protonated oxygen facilitates the heterolytic cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step. iarc.fr

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation and Product Formation: Subsequent deprotonation and further C-O bond cleavage yield the original 1,3-diol and the carbonyl compound (in the case of 2-Acetyl-1,3-dioxane, this would be dihydroxyacetone and formaldehyde (B43269) if the ring opened to that extent, or more likely, 1,3-propanediol (B51772) and the acetyl-containing carbonyl). nih.gov

Reaction Conditions and Influences: Hydrolysis is commonly performed in the presence of an acid catalyst (Brønsted or Lewis acid) within a water/organic solvent system, such as dioxane/water, acetone (B3395972), or tetrahydrofuran (B95107). nih.govnih.gov The presence of water is crucial, as its removal is often necessary during the formation of 1,3-dioxanes to shift the equilibrium towards cyclization. nih.gov

The rate of hydrolysis can be significantly influenced by the stereochemistry and nature of substituents on the dioxane ring. For example, studies on substituted 1,3-dioxanes have shown that trans isomers can hydrolyze considerably faster (e.g., 15 times faster) than their corresponding cis isomers. nih.gov While specific kinetic data for this compound are not detailed in the provided sources, the general principles of acetal hydrolysis apply, suggesting that the acetyl group and any other substituents would influence the reaction rate and potentially the specific pathway. For instance, the deacetalization of 2-phenyl-1,3-dioxane-5-one has been demonstrated as a method to produce dihydroxyacetone, indicating a similar pathway for other 1,3-dioxane-5-ones. uni.lusigmaaldrich.com

Regioselective Reductive Ring Opening

Regioselective reductive ring opening of cyclic acetals, including 1,3-dioxane-type systems, is a powerful synthetic strategy, particularly for the selective introduction of protecting groups in complex molecules like carbohydrates. nih.govwikipedia.orgmpg.deuni.lunih.gov This process typically yields a hydroxy ether.

Key Reagents and Observed Regioselectivity: The regioselectivity of these reactions is highly dependent on the choice of reducing agent and the substrate's structure, often proceeding via an oxocarbenium ion intermediate followed by hydride attack. iarc.fruni.lu

LiAlH4-AlCl3 Combination: This reagent system, among the earliest employed for reductive ring opening, generally favors cleavage at the less hindered and more basic oxygen atom of the 1,3-dioxane ring. nih.govnih.gov For example, in 4,6-O-benzylidene acetals of glucopyranosides, this combination typically produces the 4-O-benzyl ether/6-OH product with complete regioselectivity and high yields. wikipedia.orgmpg.de It has been noted that 1,3-dioxolanes (five-membered acetals) tend to undergo hydrogenolysis faster than 1,3-dioxanes with LiAlH4-AlCl3, attributed to the relative ease of oxocarbenium ion formation. iarc.fr

NaCNBH3-HCl: In contrast to the LiAlH4-AlCl3 system, the NaCNBH3-HCl combination often exhibits an opposite regioselectivity, promoting ring opening at the more hindered oxygen atom. wikipedia.orgnih.gov For instance, it is highly effective in yielding 6-halobenzyl ether/4-OH derivatives from 4,6-O-halobenzylidene acetals. wikipedia.orgmpg.de

Other Reagents: Other reagent combinations, such as BH3·THF-TMSOTf and Et3SiH-BF3·Et2O, have also been explored and demonstrate high regioselectivity, leading to specific products depending on the substrate's characteristics. wikipedia.orgmpg.de

While specific data for the reductive ring opening of this compound are not directly available in the provided sources, the principles derived from studies on other 1,3-dioxane derivatives, particularly carbohydrate acetals, are broadly applicable. The presence of the acetyl group at the C2 position would influence the electronic and steric environment, potentially dictating the preferred site of oxocarbenium ion formation and subsequent hydride attack, thus affecting the regioselectivity of the reaction.

Oxidative Ring Opening Pathways

Oxidative conditions can also induce the ring opening of 1,3-dioxane systems, leading to various cleavage products. While 1,3-dioxanes are generally stable to mild oxidative reagents, stronger conditions can lead to their transformation. nih.govuni.lu

Oxidative Cleavage Mechanisms:

Strong Acidic Oxidizing Agents: Cyclic ketals and acetals are known to be susceptible to strong acidic oxidizing reagents, which can lead to their oxidation to lactones or other cleavage products. uni.lu For example, HClO4 in CH2Cl2 has been reported to cleave acetals. uni.lu

Radical-Initiated Oxidation: Studies on the oxidation of 1,3-dioxane by hydroxyl (OH) radicals and chlorine (Cl) atoms in the gas phase have revealed ring-opening pathways. The major products detected include (2-oxoethoxy)methyl formate, formic acid, and methylene (B1212753) glycol diformate. fishersci.no The relative importance of competing pathways, such as reaction with O2 versus ring opening by C-C or C-O bond fission, is significantly influenced by the ring strain within the cycloalkoxy radicals formed during the process. fishersci.no

Analogy to 1,3-Dioxolanes: Research on the five-membered analogue, 1,3-dioxolane (B20135), indicates that ring-opening β-scission reactions of dioxolane hydroperoxy species are dominant pathways following the oxidation of dioxolanyl radicals. The heterocyclic oxygen atoms in 1,3-dioxolane weaken its C-O bonds, thereby lowering the energy barriers for these ring-opening reactions. nih.govnih.gov This suggests that similar C-O bond weakening and subsequent cleavage pathways could be relevant for this compound under oxidative conditions.

The specific oxidative ring opening pathways for this compound would likely involve the cleavage of the C-O bonds within the dioxane ring, potentially influenced by the presence of the electron-withdrawing acetyl group, which could affect the stability of radical or ionic intermediates.

Nucleophilic Addition Reactions at the Acetyl Moiety

The acetyl group (CH3CO-) at the C2 position of this compound presents a carbonyl functionality, which is a well-known electrophilic center. As such, it is highly susceptible to nucleophilic addition reactions. uni.lu

Grignard Reagents and Diastereoselectivity

Grignard reagents (RMgX) are potent carbon nucleophiles widely employed for carbon-carbon bond formation via addition to carbonyl groups. thegoodscentscompany.com The reaction of Grignard reagents with this compound would involve the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the acetyl group, leading to the formation of a tertiary alcohol after workup.

Diastereoselectivity in 1,3-Dioxanes: Crucially, studies on structurally related compounds, specifically 4-substituted-2-keto-1,3-dioxanes (where a ketone is at the 2-position, analogous to the acetyl group in this compound), have demonstrated highly diastereoselective additions with Grignard reagents. Diastereomeric ratios exceeding 90:10 have been observed in these reactions.

Example Data (Illustrative, based on similar systems): While direct experimental data for this compound is not provided, the following table illustrates the type of diastereoselectivity observed in similar 4-substituted-2-keto-1,3-dioxane systems reacting with Grignard reagents, highlighting the potential for high stereocontrol.

Substrate (Type)Grignard Reagent (RMgX)Diastereomeric Ratio (dr)Reference
4-Substituted-2-keto-1,3-dioxaneVarious Alkyl/Aryl> 90:10

Stereocontrol via Remote Substituents and Chelation Models

The high diastereoselectivity observed in the Grignard reactions of 2-keto-1,3-dioxanes is often rationalized by the influence of remote substituents and the involvement of chelation models.

Cram's Chelate Model: The stereochemical outcome in these reactions is consistent with Cram's chelate model. This model proposes that the Grignard reagent, acting as a Lewis acid, preferentially coordinates with a coordinating group (such as one of the ring oxygen atoms) in the substrate, particularly if it is remote from a bulky substituent. This coordination forms a rigid cyclic transition state (chelate), which then directs the nucleophilic attack to a specific face of the carbonyl group.

In the context of 4-substituted-2-keto-1,3-dioxanes, the remote alkyl group at the C4 position of the dioxane ring plays a critical role in controlling the diastereoselectivity. It is hypothesized that the Grignard reagent preferentially coordinates with the ring oxygen atom that is remote from this C4 substituent. This preferential chelation dictates the approach of the nucleophilic alkyl group from the Grignard reagent, leading to a highly selective formation of one diastereomer over others.

Reetz Chelation Model: While primarily applied to β-oxysubstituted aldehydes, the Reetz chelation model also highlights the importance of chelate complex formation between a Lewis acid catalyst and the substrate in achieving high stereoselectivity. The principles of chelation control, where a Lewis acid (like Mg in a Grignard reagent) interacts with multiple coordinating sites on the substrate, are broadly applicable to understanding stereocontrol in nucleophilic additions to carbonyls within cyclic systems like this compound.

Reactions at Other Positions of the 1,3-Dioxane Ring (e.g., C-5)

The C-5 position of the 1,3-dioxane ring is a significant site for chemical modifications, allowing for the introduction of various functional groups.

Halogenation and Hydroxylation at C-5

The C-5 position of 1,3-dioxane derivatives can undergo halogenation and subsequent hydroxylation. For instance, 5-acetyl-5-methyl-1,3-dioxane (B8770266) can be halogenated at its C-5 position using halogens such as chlorine, bromine, or iodine. This process typically involves bubbling chlorine gas through the liquid dioxane derivative or adding bromine or iodine in small portions. Reaction temperatures up to 35 °C, preferably between 5-25 °C, are generally employed to control the reaction and minimize the formation of higher halogenated products. It has been noted that this halogenation can occur without the cleavage of the 1,3-dioxane ring, even in the presence of hydrohalogenic acid in the reaction medium.

Following halogenation, the resulting 5-halogenoacetyl-5-methyl-1,3-dioxane can be subjected to hydroxylation. This transformation is achieved by reacting the halogenated product with an alkali, such as alkali metal hydroxides or alkaline earth metal hydroxides, typically in 0.5 to 5 N aqueous solutions or suspensions. The hydroxylation reaction is carried out at temperatures not exceeding approximately 50 °C, with preferred temperatures ranging from 10 °C to 20 °C. The slow addition of the alkali, coupled with cooling, helps maintain the desired reaction temperature and prevents unwanted side reactions. This sequence of reactions provides a pathway to introduce hydroxyl groups at the C-5 position of the dioxane ring.

Rearrangement Reactions

The 1,3-dioxane ring system can participate in various rearrangement reactions, leading to the formation of new heterocyclic structures. For example, methylene-1,3-dioxanes, which bear alkylidene substituents, are known to undergo such transformations. Two notable rearrangement processes applied in the total synthesis of natural products are the Claisen rearrangement of 2-methylene-1,3-dioxanes and the Ferrier rearrangement of 4-methylene-1,3-dioxanes. The Claisen rearrangement of 4-vinyl-2-methylene-1,3-dioxanes has been developed as a stereoselective method for accessing medium-ring lactones, including eight-membered-ring lactones from 2-methylene-1,3-dioxanes. In some cases, the 2-methylene-1,3-dioxane intermediate is generated in situ through thermal elimination of a selenoxide or by methylenation of a cyclic carbonate.

Beyond these, intramolecular rearrangements of glycidol (B123203) acetals have been demonstrated to produce alkoxylated 1,3-dioxolane and 1,3-dioxane derivatives with high regio- and stereoselectivity. This process involves the selective Lewis acid activation of the acetal, which generates an oxocarbenium ion. This intermediate then initiates an epoxide ring-opening event, forming a bicyclic epoxonium ion that undergoes selective opening by a tethered alkoxide. Furthermore, acid-catalyzed rearrangements of cyclobutachromanols have been shown to furnish benzo-1,3-dioxane ring systems, as observed in the formation of averufin.

Reactions of the Dioxane Ring with Transition Metals

The 1,3-dioxane ring can interact with transition metals, influencing its reactivity and leading to specific transformations. One documented example involves the hydrolysis of 2-ferrocenyl-1,3-dioxane, which has been studied in the presence of various alkali, alkaline earth, and transition metal ions. Specifically, calcium ions (Ca2+) and zinc ions (Zn2+) have been shown to promote the hydrolysis of the dioxane ketal moiety. Theoretical calculations suggest that the coordination of solvated calcium to the O–C–O segment of the dioxane is a determinant step in initiating the hydrolysis process. This coordination can decrease the energy of the LUMO molecular orbital, thereby facilitating nucleophilic attack.

In a broader context, transition metal-catalyzed reactions, particularly those involving C–H functionalization and carbene insertion into C–H bonds, represent powerful strategies in organic synthesis. While direct examples for this compound are limited, the general principles of these reactions suggest potential for similar transformations within the dioxane ring system. For instance, the transition metal-catalyzed isomerization of 5-methylene-1,3-dioxanes has been observed, leading to clean double bond migration when heated with rhodium catalysts. Such interactions highlight the potential for transition metals to mediate structural changes and functionalizations of the dioxane ring.

Derivatization Reactions for Specific Synthetic Targets

This compound and related 1,3-dioxane derivatives serve as valuable building blocks and undergo various derivatization reactions to achieve specific synthetic targets. A primary application of 1,3-dioxanes in organic synthesis is their use as protecting groups for carbonyl compounds (aldehydes or ketones) or 1,3-diols. These cyclic acetals are generally stable under basic, reductive, or oxidative conditions, but are labile towards Brønsted or Lewis acid reagents, making them suitable for selective functional group manipulations.

Beyond protective group chemistry, 1,3-dioxanes are utilized as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For example, 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, exemplifies the synthetic utility of acetylated dioxane systems. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is a highly versatile reagent, readily undergoing reactions such as alkylation and acylation, and serving as a precursor for ketenes. The presence of an acetyl group on the dioxane ring, as in this compound, can enable similar reactivity profiles or provide a handle for further modifications.

Advanced derivatization strategies involving acetylated compounds have also been reported, such as the Au-catalyzed 1,3-acyloxy migration/cyclization cascade. This reaction, involving an acetyl group, has been successfully applied in the synthesis of functionalized abietane-type diterpenes, demonstrating the potential for this compound to be incorporated into complex synthetic routes for natural products and their derivatives. Furthermore, substituted 1,3-dioxanes have been explored in the context of prodrug synthesis, highlighting their role in developing compounds with specific pharmacological profiles.

Computational and Theoretical Studies on 2 Acetyl 1,3 Dioxane

Quantum Chemical Calculations (e.g., DFT, ab initio) for Molecular Structure and Energy

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio approaches, are widely employed to investigate the molecular structure and energy of organic compounds, including heterocyclic systems like 1,3-dioxanes. These methods provide a detailed understanding of electronic structure, bonding, and stability. Typical levels of theory for such studies involve hybrid DFT functionals (e.g., B3LYP) and post-Hartree-Fock methods (e.g., MP2), often combined with various basis sets (e.g., 6-31G(d), 6-311+G(d,p)) to achieve a balance between accuracy and computational cost. epstem.netnih.goveurjchem.commdpi.com While specific detailed quantum chemical calculations for 2-Acetyl-1,3-dioxane are not prominently reported, the methodologies described below would be directly applicable.

Geometry optimization using quantum chemical methods aims to locate the most stable molecular arrangements (conformers) by minimizing the total energy of the system. For six-membered rings like 1,3-dioxane (B1201747), the chair conformation is generally recognized as the most stable, with other forms such as twist-boat and boat conformations existing at higher energy levels. nih.govresearchgate.net

For this compound, geometry optimization would typically reveal the preferred orientation of the acetyl group at the C2 position. Due to the anomeric effect (discussed in Section 6.2.2), the acetyl group might exhibit a preference for the axial orientation, or a complex interplay of steric and stereoelectronic effects would determine the most stable conformer. Computational studies on other 2-substituted 1,3-dioxanes have shown that the conformational equilibrium is strongly influenced by the nature of the substituent. nih.govresearchgate.netjournals.co.za

A conformational energy profile would involve systematically rotating key dihedral angles or performing constrained optimizations to map the energy landscape and identify local minima (stable conformers) and transition states (barriers between conformers). For this compound, this would involve exploring the relative energies of the chair conformers with the acetyl group in axial versus equatorial positions, as well as potential twist-boat or boat forms.

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations, often performed using methods like GIAO (Gauge-Independent Atomic Orbital) at DFT levels, can provide theoretical NMR spectra that can be compared with experimental data for structural elucidation and assignment. epstem.netmdpi.comjournals.co.za

Quantum chemical calculations are instrumental in predicting the relative stability of different isomers or conformers and their equilibrium ratios. By calculating the Gibbs free energy (ΔG) differences between various forms, the favored species at a given temperature can be determined. researchgate.netacs.org For this compound, this would primarily involve assessing the relative stability of the axial and equatorial conformers of the chair form. The equilibrium ratio between these conformers would be dictated by their relative free energies. Although specific data for this compound is not found, studies on other 2-substituted 1,3-dioxanes consistently show that the anomeric effect plays a crucial role in determining these equilibrium ratios, often favoring the axial orientation of electronegative substituents. nih.govresearchgate.netcdnsciencepub.comacs.org

Molecular Modeling and Force Field Calculations

Molecular modeling and force field calculations offer a computationally less demanding alternative to quantum chemical methods, particularly for larger systems or for exploring conformational dynamics over longer timescales. Force fields comprise empirical potential energy functions that describe the interactions between atoms, parametrized against experimental data or high-level quantum chemical calculations. Widely used force fields include MM2, MM3, MMFF94, AMBER, GAFF, and CHARMM. nih.goveurjchem.comresearchgate.netcdnsciencepub.comrsc.orgresearchgate.netrsc.org

Molecular dynamics (MD) simulations, based on force field calculations, can be used to study the conformational dynamics of this compound, including its ring inversion process. The 1,3-dioxane ring undergoes a chair-to-chair interconversion, similar to cyclohexane (B81311), but influenced by the presence of oxygen atoms and substituents. researchgate.netresearchgate.net

The energy barrier to ring inversion is a key parameter characterizing the flexibility of the ring. For 1,3-dioxane and its 2-methyl derivative, the ring inversion barriers are reported to be similar, indicating that torsional strain is a major contributing factor and is not significantly affected by simple alkyl substituents at the 2-position. researchgate.net While specific ring inversion barriers for this compound are not found in the provided literature, molecular modeling would be used to calculate the energy required for the acetyl group to interconvert between axial and equatorial positions via ring inversion, providing insights into the molecule's dynamic behavior.

Non-bonded interactions and stereoelectronic effects are crucial in determining the preferred conformations and reactivity of 1,3-dioxanes. The anomeric effect is a prominent stereoelectronic phenomenon in 2-substituted heterocycles containing an oxygen atom, such as 1,3-dioxanes. It describes the tendency of an electronegative substituent at the anomeric (C2) position to prefer the axial orientation, contrary to steric expectations. nih.govresearchgate.netcdnsciencepub.comacs.orglongdom.org

The gauche effect, another important stereoelectronic interaction, refers to the preference for a gauche conformation over an anti-periplanar one in certain systems, often involving adjacent lone pairs or polar bonds. These effects, along with steric and electrostatic contributions, collectively dictate the conformational landscape of this compound. acs.org

Mechanistic Investigations using Computational Methods

Computational methods are frequently employed to elucidate the mechanisms of chemical reactions, particularly when experimental observation of intermediates or transition states is difficult or impossible le.ac.uk. These studies can verify or confirm experimental findings and, in some cases, provide insights beyond what is experimentally accessible le.ac.uk.

Transition state analysis is a cornerstone of computational mechanistic investigations, enabling the mapping of reaction pathways and the determination of energy barriers le.ac.uk. In such analyses, the geometries of reactants, intermediates, products, and crucially, transition states (TSs) are optimized chemmethod.com. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the reaction coordinate chemmethod.com. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a given transition state connects the desired reactant and product minima on the potential energy surface chemmethod.com.

Commonly employed computational levels for these investigations include hybrid density functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or larger cuny.educhemmethod.com. These methods allow for the calculation of activation energies (Ea), enthalpies of activation (ΔH‡), entropies of activation (ΔS‡), and Gibbs free energies of activation (ΔG‡), which are vital for understanding reaction kinetics and thermodynamics chemmethod.com.

While computational methodologies for transition state analysis are well-established and widely applied to various organic reactions cuny.edule.ac.ukchemmethod.com, detailed published studies specifically focusing on the reaction pathways and transition state analysis of this compound itself were not identified in the conducted literature searches. Studies on other 1,3-dioxane derivatives or related acetals often involve such analyses to understand their reactivity, ring-opening mechanisms, or conformational dynamics researchgate.netresearchgate.net. However, direct, in-depth mechanistic investigations for this compound were not found.

Computational studies are instrumental in elucidating the origins of reaction stereoselectivity by examining the energetic differences between competing diastereomeric or enantiomeric transition states cuny.edu. Stereoselectivity in reactions involving cyclic compounds like 1,3-dioxanes can be influenced by a combination of steric and electronic factors, including anomeric effects and conformational preferences researchgate.netrsc.org. By calculating the relative energies of different transition state structures leading to various stereoisomers, computational methods can predict the favored reaction pathway and the resulting stereochemical outcome cuny.edudiva-portal.org.

For instance, studies on other 1,3-dioxane derivatives have explored how subtle changes in substituents or reaction conditions can alter facial discrimination in cycloaddition reactions or influence regioselectivity in ring-opening processes researchgate.net. These investigations often involve analyzing the geometry and electronic properties of transition states to rationalize observed selectivities researchgate.net.

Despite the general applicability of these computational approaches to understand stereoselectivity in cyclic systems cuny.edudiva-portal.orgmpg.denih.gov, specific published computational elucidations of reaction stereoselectivity involving this compound were not detailed in the conducted literature searches. Research on other acetyl-containing compounds or related cyclic systems demonstrates the power of these methods in predicting and explaining stereochemical outcomes diva-portal.orgresearchgate.net.

Cross-Validation of Computational Predictions with Experimental Data

A critical step in computational chemistry is the cross-validation of theoretical predictions with experimental data cuny.edu. This process ensures the reliability and accuracy of the computational models and provides confidence in their predictive power chemmethod.com. Cross-validation can involve comparing calculated activation energies, reaction enthalpies, or product ratios with experimentally determined kinetic and thermodynamic parameters, or observed stereoselectivities chemmethod.commpg.denih.gov.

For example, studies often report metrics such as mean absolute error (MAE) or squared cross-validated correlation coefficients (Q²) to quantify the agreement between computational predictions and experimental results chemmethod.commpg.de. When computational models accurately predict experimental observations, it strengthens the proposed mechanisms and allows for the rational design of new reactions or catalysts cuny.educhemmethod.com.

While the principle of cross-validation is fundamental to robust computational studies across chemistry cuny.edule.ac.ukchemmethod.commpg.de, specific published instances of cross-validation of computational predictions with experimental data for reactions involving this compound were not identified in the conducted literature searches. General computational studies demonstrate the importance of this step in validating theoretical insights into reaction mechanisms and selectivities cuny.educhemmethod.comnih.gov.

Applications of 2 Acetyl 1,3 Dioxane in Advanced Organic Synthesis

2-Acetyl-1,3-dioxane as a Versatile Synthon and Building Block

As a cyclic acetal (B89532), this compound can be considered a masked aldehyde, specifically acetaldehyde, while simultaneously possessing a reactive acetyl (ketone) functionality. This dual nature allows for diverse synthetic transformations.

While direct literature examples specifically detailing this compound as a precursor for α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals are limited, the general reactivity of 1,3-dioxanes and compounds containing acetyl groups provides insight into its potential. 1,3-Dioxanes can be cleaved under acidic conditions to regenerate the corresponding aldehyde or ketone and 1,3-diol thieme-connect.deorganic-chemistry.org. The acetyl group, being a ketone, can undergo aldol-type condensations with other aldehydes, followed by dehydration, to yield α,β-unsaturated ketones. If the dioxane ring were to be opened and the acetyl group subsequently modified, or if a vinyl group were introduced at the 2-position of a 1,3-dioxane (B1201747), it could then potentially serve as a precursor to α,β-unsaturated aldehydes upon hydrolysis google.comgoogle.com.

For instance, 2-vinyl-1,3-dioxane (B8795907) compounds can be produced from acrolein and 1,3-propanediol (B51772), and these can be further converted into 3-(1',3'-dioxane)propionaldehyde derivatives through hydroformylation google.com. This illustrates a pathway where a 1,3-dioxane derivative can lead to a protected dialdehyde.

Grignard reagents are organomagnesium halides (RMgX) known for their strong nucleophilic and basic properties, making them indispensable for carbon-carbon bond formation, particularly in reactions with carbonyl compounds like aldehydes and ketones to form alcohols masterorganicchemistry.commmcmodinagar.ac.inchemie-brunschwig.ch. While this compound itself is not directly converted into a Grignard reagent, its derivatives or related 1,3-dioxolane (B20135) compounds can be precursors. For example, 2-bromomethyl-1,3-dioxolane (B1266232) can react with magnesium in tetrahydrofuran (B95107) (THF) to form a Grignard reagent, which is then utilized in aldol (B89426) reactions . The acetyl group in this compound could potentially be modified to introduce a halogen, which could then be used to generate a Grignard reagent, or the compound itself could act as an electrophile or a masked nucleophile in reactions involving Grignard reagents. The aldol reaction, a cornerstone in organic chemistry, involves the formation of carbon-carbon bonds through the reaction of aldehydes or ketones, often catalyzed by aldolases or other catalysts researchgate.netresearchgate.net.

This compound acts as a synthetic equivalent primarily due to its acetal functionality. The 1,3-dioxane moiety effectively "masks" an aldehyde, allowing for reactions to be carried out on other parts of the molecule without affecting the aldehyde group organic-chemistry.orgtcichemicals.com. The acetyl group provides a reactive site for various carbon-carbon bond-forming reactions, such as aldol condensations, Knoevenagel reactions, or other nucleophilic additions, where the acetyl group's alpha-hydrogens can be deprotonated to form an enolate. This enolate can then react with electrophiles, forming new C-C bonds. The acetal can then be deprotected to reveal the aldehyde functionality, offering a pathway to complex molecular architectures.

Role as a Protecting Group for Carbonyl Compounds or 1,3-Diols

1,3-Dioxanes are widely employed in organic synthesis as protecting groups for both carbonyl compounds (aldehydes and ketones) and 1,3-diols thieme-connect.deorganic-chemistry.orgosti.govresearchgate.net. The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol effectively "locks" the carbonyl group or the diol, preventing it from reacting under various conditions.

1,3-Dioxanes exhibit notable stability under a range of reaction conditions, making them valuable protecting groups. They are generally stable to basic conditions, nucleophiles, and organometallic reagents thieme-connect.deorganic-chemistry.orgtcichemicals.com. This stability allows for transformations to be performed on other functional groups within a molecule without affecting the protected carbonyl or diol. For instance, they are typically stable under reductive conditions, such as those involving mild high-valent chromium reagents (e.g., PCC, PDC, Jones reagent), and also under many oxidative conditions thieme-connect.deorganic-chemistry.org.

In contrast to their stability under basic, reductive, and oxidative conditions, 1,3-dioxanes are labile (easily cleaved) in the presence of Brønsted and Lewis acids thieme-connect.deorganic-chemistry.orgnih.gov. This acid-catalyzed hydrolysis is the primary method for deprotecting 1,3-dioxanes, regenerating the original carbonyl compound and 1,3-diol. Common deprotection methods involve hydrolysis in wet solvents or in aqueous acid, or acid-catalyzed transacetalization in solvents like acetone (B3395972) organic-chemistry.org. Various acidic catalysts, including p-toluenesulfonic acid, bismuth triflate, and cerium(III) triflate, have been employed for their removal organic-chemistry.orgosti.gov. This selective lability to acids allows for orthogonal protection strategies in multi-step syntheses, where other acid-sensitive groups can be protected differently or introduced after the dioxane formation.

Application in Stereoselective and Asymmetric Synthesis

The inherent chirality and conformational rigidity of 1,3-dioxane systems make them valuable tools for controlling stereochemical outcomes in organic reactions. This compound derivatives have been explored for their utility in achieving high levels of stereoselectivity.

Chiral Auxiliaries Derived from this compound Systems

Acetyldioxanes derived from chiral precursors, such as (−)-(1R)-myrtenal, have been successfully employed as chiral auxiliaries in nucleophilic addition reactions. Studies have investigated the influence of substituents on these 2-acyl-1,3-dioxane derivatives, demonstrating their effect on the stereochemical outcome of additions nih.gov. This highlights their potential in directing the formation of specific enantiomers or diastereomers during synthesis.

Access to Optically Active 1,3-Diols and Other Chiral Intermediates

Enantioenriched 1,3-dioxanes serve as crucial intermediates for accessing optically active 1,3-diols, which are highly prized building blocks in synthetic chemistry wikipedia.orgfishersci.co.uk. For instance, a notable transformation involves the conversion of enantioenriched 1,3-dioxane 3a (with an enantiomeric ratio of 95:5) directly into the corresponding 1,3-diol 5 without any loss of enantiopurity wikipedia.orgfishersci.co.uk. This methodology holds significant promise for the asymmetric synthesis of various pharmaceutically relevant compounds, including fluoxetine, atomoxetine, and dapoxetine (B195078) fishersci.co.uk. Furthermore, optically active 2-[6-(substituted alkyl)-1,3-dioxane-4-yl]acetic acid derivatives are recognized as key chiral intermediates in the synthesis of statin-type pharmaceuticals, such as atorvastatin (B1662188) and fluvastatin, which are important therapeutic agents for hyperlipidemia mims.com.

Synthesis of Complex Organic Molecules

The structural features of this compound and its derivatives allow for their strategic incorporation into more elaborate molecular frameworks, including heterocyclic compounds and as probes in biosynthetic pathways.

Incorporation into Heterocyclic Systems

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Acetyl-Meldrum's acid, acts as a versatile precursor for the synthesis of a wide array of heterocyclic compounds wikipedia.org. Its reactivity facilitates the formation of complex organic structures. Specific examples of heterocycles synthesized using derivatives of 1,3-dioxane-4,6-dione (B14002328) include macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, 2-substituted indoles, and isofraxidin (B1672238) wikipedia.org. Additionally, the acetalization of 2-acetyl- and 2,6-diacetylpyridine (B75352) with 1,3-propanediols has been explored, leading to novel 1,3-dioxane derivatives and contributing to the understanding of their stereochemistry within heterocyclic systems wikidata.org.

Contribution to Polyketide Biosynthetic Studies (via Labeled Precursors)

Acetyl-Meldrum's acid (5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione) is particularly valuable in the regiospecific synthesis of isotopically labeled compounds used in polyketide biosynthetic studies wikipedia.org. These labeled precursors are crucial for elucidating the complex pathways by which natural products are assembled in biological systems. Examples of such labeled analogs include 5-([2,2',2'-H3]acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (6a), 5-(1'-13C]acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (6b), and 5-([1-13C]acetyl)-[5-13C]-2,2-dimethyl-1,3-dioxane-4,6-dione (6c) wikipedia.org. The use of acyl Meldrum's acids as synthetic equivalents for mixed diketenes, which are often difficult to obtain directly, further underscores their importance in advancing polyketide research mims.com.

Derivatization Strategies for Analytical Purposes

While specific derivatization strategies solely for the analytical quantification of this compound were not explicitly detailed in the search results, various analytical techniques have been applied to characterize this compound derivatives. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray diffractometry, have been employed to investigate the stereochemistry and conformational preferences of 2,5,5-trisubstituted-1,3-dioxanes, including those bearing an acetyl group mpg.de. For instance, distinct chemical shifts of acetyl and methyl substituents at the C(5) position have been utilized to assign cis- and trans-configurations in isomeric 5-acetyl-2-alkyl- or -2-aryl-5-methyl-1,3-dioxanes mpg.de. These characterization techniques are fundamental for confirming the structure and purity of this compound and its synthetic derivatives.

Future Research Directions and Unexplored Avenues in 2 Acetyl 1,3 Dioxane Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-acetyl-1,3-dioxane and related compounds involves the acid-catalyzed acetalization of a ketone with a 1,3-diol. nih.govgoogle.comgoogle.com Future research is geared towards overcoming the limitations of these methods, such as harsh acidic conditions, the need to remove water by-products, and the use of stoichiometric catalysts. google.commdpi.com The development of greener and more sustainable routes is a primary objective.

Key areas of future investigation include:

Heterogeneous Catalysis: The use of reusable solid acid catalysts, such as mesoporous materials like ZnAlMCM-41, offers a promising eco-friendly alternative for Prins cyclization routes to 1,3-dioxanes. rsc.org These catalysts simplify product purification and reduce corrosive waste streams.

Novel Catalytic Systems: Exploration of catalysts beyond traditional Brønsted and Lewis acids is a burgeoning field. For instance, cobaloxime complexes have shown high efficiency in acetalization reactions under mild, solvent-free conditions. mdpi.com Similarly, photocatalysts like Eosin Y, activated by visible light, could enable acetalization under neutral conditions. organic-chemistry.org

Alternative Feedstocks: A significant leap in sustainability would involve moving away from petrochemical feedstocks. Research into the valorization of waste polymers, such as using polyoxymethylene (POM) as a C1 synthon and a green alternative to formaldehyde (B43269), could revolutionize the synthesis of the 1,3-dioxane (B1201747) core. researchgate.net

Alternative Energy Sources: The application of ultrasound irradiation has been shown to accelerate acetalization reactions, often leading to shorter reaction times and higher yields under milder conditions. researchgate.net

Synthetic StrategyKey FeaturesPotential AdvantagesRelevant Research Areas
Heterogeneous CatalysisUse of solid, reusable acid catalysts.Easy catalyst separation, reduced waste, improved recyclability.Mesoporous materials (e.g., ZnAlMCM-41), zeolites. rsc.org
Advanced Homogeneous CatalysisUse of novel metal complexes or organocatalysts.High efficiency, mild reaction conditions, solvent-free options.Cobaloxime complexes mdpi.com, ionic liquids mdpi.com, photocatalysts. organic-chemistry.org
Sustainable FeedstocksUtilization of biomass or waste polymers.Reduced reliance on fossil fuels, circular economy principles.Upcycling of polyoxymethylene (POM). researchgate.net
Alternative EnergyApplication of non-thermal energy sources.Faster reaction rates, lower energy consumption, milder conditions.Sonochemistry (ultrasound). researchgate.net

Exploration of New Reactivity Patterns and Catalytic Transformations

Beyond its role as a protecting group, the this compound structure contains multiple reactive sites. Future research will focus on exploiting the interplay between the acetyl group and the dioxane ring to uncover novel reactivity and develop new catalytic transformations.

Unexplored avenues include:

Selective Reductions: The acetyl group's carbonyl is a prime target for reduction. While the catalytic hydrogenation of 5-acyl-1,3-dioxanes to their corresponding alcohols using catalysts like Pd/C has been studied, there is significant room to explore diastereoselective reductions of the 2-acetyl group, influenced by the stereochemistry of the dioxane ring. finechem-mirea.ru

Oxidative Transformations: The oxidation of 1,3-dioxanes to esters is a known transformation. organic-chemistry.org Future work could explore selective oxidative cleavage or rearrangement reactions of this compound, potentially leading to valuable ester or lactone products.

Carbon-Carbon Bond Formation: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This opens up a vast field of potential C-C bond-forming reactions, such as catalytic asymmetric aldol (B89426), Michael, and alkylation reactions, where the dioxane ring could act as a chiral auxiliary or directing group.

Ring-Opening and Rearrangement: Catalytic activation of the acetal (B89532) functionality could trigger ring-opening or rearrangement cascades. For example, Lewis acid activation could lead to reactions with nucleophiles or initiate intramolecular rearrangements to form other heterocyclic systems, such as substituted tetrahydropyrans. researchgate.net

Peripheral Functionalization: The dioxane ring can serve as a stable scaffold for directing reactions elsewhere in a molecule. For instance, the direct fluorination of a heterocyclic ring attached to a 1,3-dioxane moiety has been demonstrated, showcasing the stability of the acetal under specific oxidative conditions. academie-sciences.fr

Advanced Stereochemical Control in Complex Molecular Architectures

The 1,3-dioxane framework is inherently linked to stereochemistry, and controlling the three-dimensional arrangement of substituents is crucial for applications in pharmaceuticals and natural product synthesis. Future research will push the boundaries of stereocontrol in reactions involving this compound.

Key research directions are:

Asymmetric Acetalization: A major focus is the development of catalytic asymmetric methods to form chiral 1,3-dioxanes. This can be achieved through the desymmetrization of prochiral ketones or meso-1,3-diols. The use of chiral Lewis acids to mediate enantioselective ring cleavage of dioxane acetals derived from meso-diols is a powerful strategy that warrants further exploration. researchgate.net

Chiral Catalysis: The development of bimetallic relay catalytic systems, such as Rh(II)/chiral N,N′-dioxide–Sm(III) complexes, has enabled highly enantioselective cycloaddition reactions to form related heterocycles. nih.govsemanticscholar.orgrsc.org Applying similar advanced catalytic strategies to reactions involving this compound could provide access to complex, enantioenriched molecular architectures.

Substrate and Reagent Control: The stereochemical outcome of a reaction can be dictated by existing stereocenters in the substrate or by using a chiral reagent. youtube.com The inherent chair conformation of the dioxane ring and the steric bias it imparts can be exploited to direct the stereoselective functionalization of the acetyl group or other appended functionalities.

Anancomeric Structures: In 2,2-disubstituted 1,3-dioxanes, there is often a strong conformational locking (an anancomeric structure) where one substituent preferentially occupies the axial position to minimize steric strain. researchgate.net For a 2-acetyl-2-alkyl-1,3-dioxane, the acetyl group's precursor (e.g., an aryl group) often prefers the axial orientation, which can be a powerful tool for controlling the local stereochemical environment. researchgate.netresearchgate.net

StrategyDescriptionExample/Concept
Asymmetric DesymmetrizationCreating chirality by selectively reacting one of two identical functional groups in a symmetric molecule.Enantioselective ring-cleavage of acetals derived from meso-1,3-diols using a chiral Lewis acid. researchgate.net
Chiral Relay CatalysisUsing multiple catalysts, including a chiral one, to control stereochemistry in multi-step reactions.Rh(II)/Sm(III) bimetallic catalysis for asymmetric cycloadditions. nih.govsemanticscholar.org
Diastereoselective ReactionsUsing the existing stereochemistry of a chiral dioxane to control the formation of new stereocenters.Addition of a nucleophile to the acetyl group, where the dioxane ring blocks one face of the carbonyl.
Conformational LockingExploiting the fixed chair conformation to establish predictable spatial relationships between substituents.Using the known axial preference of larger groups at C2 to direct reactions. researchgate.netresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous streams within microreactors or tubes, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. The synthesis and transformation of this compound are well-suited for this technology.

Future research will likely involve:

Efficient Acetalization: Acetalization is an equilibrium process that requires the removal of water. Flow reactors can be designed with integrated separation units (e.g., membrane pervaporation) to continuously remove water, driving the reaction to completion and increasing yield and throughput.

Enhanced Safety: The synthesis of certain chemical intermediates can be hazardous. Flow chemistry minimizes the volume of hazardous material present at any given time, making processes inherently safer. acs.org This is particularly relevant if using highly reactive reagents to modify the this compound structure.

Process Optimization and Automation: Automated flow platforms allow for rapid screening of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify optimal conditions. This high-throughput experimentation can accelerate the discovery of new reactions and the optimization of synthetic routes for this compound.

Multi-step Synthesis: Flow chemistry excels in telescoping multiple reaction steps into a single, continuous process, eliminating the need for intermediate workups and purifications. acs.org A future goal would be to develop a continuous flow process that synthesizes this compound and then immediately subjects it to further functionalization in a subsequent reactor module.

Deepening Computational Insights into Reaction Mechanisms and Conformational Preferences

Computational chemistry provides a powerful lens for understanding the structure, stability, and reactivity of molecules at an atomic level. For this compound, computational studies can offer profound insights that guide experimental work.

Future computational research should focus on:

Conformational Analysis: Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de However, the presence of two oxygen atoms and substituents dramatically influences its geometry and the energy barriers between conformers (e.g., chair, twist-boat). researchgate.netresearchgate.net Detailed quantum-chemical studies are needed to map the potential energy surface of this compound specifically, determining the rotational preferences of the acetyl group and its influence on the ring's conformation.

Stereoelectronic Effects: The orientation of orbitals plays a key role in the stability and reactivity of 1,3-dioxanes. Hyperconjugative interactions, such as those between oxygen lone pairs and anti-bonding orbitals of adjacent C-H or C-C bonds (n -> σ*), are critical. acs.org Computational analysis can quantify these anomeric and stereoelectronic effects, explaining observed reactivity patterns and predicting the outcome of stereoselective reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to trace the minimum energy path of a reaction, identifying transition states and intermediates. This would be invaluable for understanding the mechanisms of catalytic reductions, enolate-based C-C bond formations, or stereoselective additions to the acetyl group of this compound.

Predictive Modeling: By building accurate computational models, researchers can predict the properties and reactivity of novel, yet-unsynthesized derivatives of this compound. This in silico screening can guide synthetic efforts toward molecules with desired properties, such as specific bioactive conformations for pharmaceutical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-acetyl-1,3-dioxane, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound is synthesized via acetylation of 1,3-propanediol under acidic conditions. Experimental protocols emphasize using acetic anhydride as the acetylating agent in the presence of catalytic sulfuric acid. The reaction’s exclusivity for diol substrates (e.g., 1,3-propanediol) ensures high regioselectivity, as demonstrated by IR, NMR, and mass spectral data confirming structural identity . Purity is enhanced by controlling stoichiometry and temperature (typically 60–80°C).

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in 1,3-dioxane derivatives like this compound?

  • Methodological Answer : X-ray crystallography provides unambiguous stereochemical assignments, as shown in studies of dispiro-1,3-dioxane macrocycles, where crystal structures revealed chair conformations and axial-equatorial substituent orientations . For NMR analysis, 1H^1H and 13C^{13}C chemical shifts are critical: the acetyl group’s carbonyl resonance (~200–210 ppm in 13C^{13}C) and dioxane ring protons (3.5–4.5 ppm in 1H^1H) are diagnostic. Combined with NOE experiments, these techniques differentiate regioisomers and confirm substitution patterns .

Q. What analytical methods are recommended for assessing thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Computational studies (e.g., DFT at B3LYP/6-31G**) model Gibbs energy profiles, revealing single-step decomposition mechanisms with activation free energies (~200–300 kJ·mol1^{-1}) . Solvent effects (e.g., DMSO) lower energy barriers by stabilizing transition states, increasing decomposition rates up to 80-fold in nitro-substituted analogs .

Advanced Research Questions

Q. How do solvent polarity and substituents (e.g., nitro, bromine) modulate the decomposition kinetics of this compound derivatives?

  • Methodological Answer : Polar aprotic solvents like DMSO reduce activation barriers via dipole-dipole interactions, as shown in 5-nitro-5-R-1,3-dioxane studies. Bromine substituents exhibit minimal solvent stabilization due to weak solvation of electronegative groups, leading to slower decomposition rates. Kinetic modeling using Eyring plots and Arrhenius parameters quantifies substituent effects, with rate constants varying by >103^3-fold between methyl and bromine analogs .

Q. What computational strategies are effective for predicting regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Hybrid QM/MM simulations and frontier molecular orbital (FMO) theory predict reactivity at carbonyl vs. dioxane oxygen sites. For example, nitration at the 5-position is favored due to lower LUMO energies at the dioxane ring’s equatorial position. Solvent-phase optimizations (e.g., CPCM model) refine transition state geometries, aligning with experimental regioselectivity trends in nitro and acetyl derivatives .

Q. How can this compound serve as a precursor for macrocyclic or polymeric architectures?

  • Methodological Answer : The acetyl group’s electron-withdrawing nature activates the dioxane ring for nucleophilic substitution, enabling ring-opening polymerization or crosslinking. For macrocycles, dispiro-1,3-dioxane units are synthesized via template-assisted cyclization, with X-ray data confirming cavity sizes (~5–7 Å) suitable for host-guest chemistry . Controlled hydrolysis of the acetyl group generates reactive diol intermediates for step-growth polymerization .

Data Contradictions and Resolution

  • Contradiction : reports solvent stabilization effects in nitro derivatives but not bromine analogs, while attributes this to substituent electronegativity.
    • Resolution : Bromine’s high electronegativity reduces charge delocalization in transition states, diminishing solvent interactions. This aligns with computational data showing <5% solvation energy contribution in bromine-substituted systems .
  • Contradiction : Structural studies ( ) show EE isomer dominance in 4-pyridinyl derivatives vs. ZE in 3-pyridinyl analogs, conflicting with steric predictions.
    • Resolution : Crystal packing forces and π-π stacking override steric preferences, as confirmed by Hirshfeld surface analysis .

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